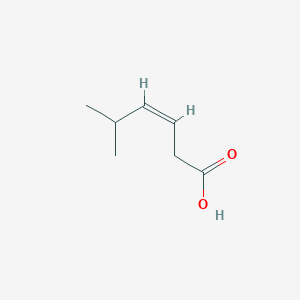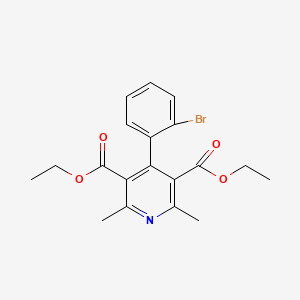![molecular formula C11H7BrF6O3 B12835431 3-Bromo-4'-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone](/img/structure/B12835431.png)
3-Bromo-4'-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4’-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone is a complex organic compound with the molecular formula C11H7BrF6O3. This compound is characterized by the presence of bromine, trifluoromethoxy, and trifluoroethoxy groups attached to an acetophenone backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Bromo-4’-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone typically involves the reaction of 3-bromoacetophenone with 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol. The reaction is usually carried out under controlled conditions, such as room temperature, with continuous stirring for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Bromo-4’-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include lithium diisopropylamide (LDA), trifluoromethylated reagents, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-4’-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4’-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy and trifluoroethoxy groups enhance its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 3-Bromo-4’-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone include:
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline: This compound has a similar structure but with a chlorine atom instead of bromine.
2,2,2-Trifluoroacetophenone: This compound lacks the bromine and trifluoromethoxy groups but shares the acetophenone backbone.
The uniqueness of 3-Bromo-4’-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H7BrF6O3 |
|---|---|
Molecular Weight |
381.07 g/mol |
IUPAC Name |
1-[3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]ethanone |
InChI |
InChI=1S/C11H7BrF6O3/c1-5(19)6-2-3-8(7(12)4-6)20-10(14,15)9(13)21-11(16,17)18/h2-4,9H,1H3 |
InChI Key |
HTTYFSWETMMPBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(C(OC(F)(F)F)F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-(cyanomethyl)-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12835348.png)
![2-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12835353.png)

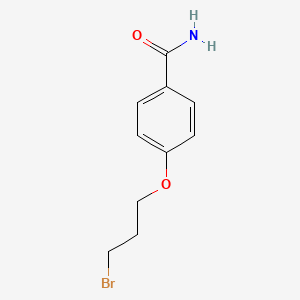
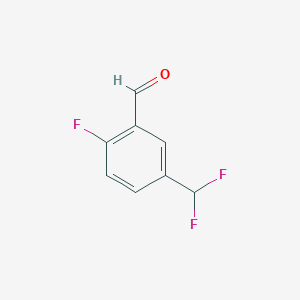


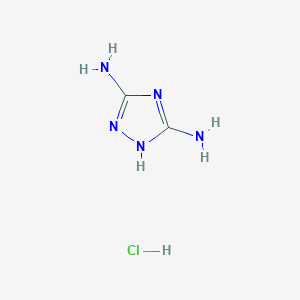
![(3R,3aS,5aR,5bR,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene](/img/structure/B12835384.png)
![1-[2-(4-Chlorophenoxy)ethyl]-4-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B12835394.png)
![Aluminum;[hydroxy-[hydroxy(oxido)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B12835402.png)

